1,3-Benzothiazole-2-carbonyl chloride
CAS No.: 67748-61-2
Cat. No.: VC2001102
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67748-61-2 |
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Molecular Formula | C8H4ClNOS |
Molecular Weight | 197.64 g/mol |
IUPAC Name | 1,3-benzothiazole-2-carbonyl chloride |
Standard InChI | InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H |
Standard InChI Key | AOIGQLLPWDXVGB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)Cl |
Introduction
Chemical Properties and Structure
Physical Characteristics
1,3-Benzothiazole-2-carbonyl chloride is characterized by specific physical properties that influence its handling, storage, and applications. It appears as a yellow powder at standard conditions and exhibits sensitivity to moisture, which is typical of acid chlorides. The compound has a relatively high melting point with decomposition occurring at this temperature.
Table 1: Physical Properties of 1,3-Benzothiazole-2-carbonyl chloride
The high melting and boiling points of 1,3-Benzothiazole-2-carbonyl chloride reflect significant intermolecular forces in its crystal structure. The negative pKa value indicates its highly acidic nature, which contributes to its reactivity profile. The sensitivity to moisture is an important consideration for handling and storage, as the compound readily undergoes hydrolysis when exposed to water, forming the corresponding carboxylic acid derivative.
Structural Information
The molecular structure of 1,3-Benzothiazole-2-carbonyl chloride consists of a benzothiazole ring system with a carbonyl chloride group attached at the 2-position. The benzothiazole portion comprises a benzene ring fused with a thiazole ring, creating a bicyclic heterocyclic system that contains both sulfur and nitrogen heteroatoms. The presence of these heteroatoms contributes to the compound's electronic properties and reactivity patterns.
Table 2: Structural Identifiers of 1,3-Benzothiazole-2-carbonyl chloride
The structural features of 1,3-Benzothiazole-2-carbonyl chloride significantly influence its chemical behavior. The carbonyl chloride group serves as an electrophilic center, readily reacting with nucleophiles in substitution reactions. The benzothiazole ring system contributes to the compound's stability while also affecting the electronic distribution within the molecule, which can influence the reactivity of the carbonyl chloride functionality.
Synthesis and Preparation
While the search results don't provide explicit synthetic routes for 1,3-Benzothiazole-2-carbonyl chloride, the preparation typically follows standard methods for the synthesis of acid chlorides. Based on general organic chemistry principles, the most common approach would involve the chlorination of the corresponding carboxylic acid derivative, 1,3-benzothiazole-2-carboxylic acid.
The synthesis would likely employ chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with catalytic amounts of DMF (dimethylformamide). The reaction typically proceeds under reflux conditions, with the general reaction scheme:
1,3-Benzothiazole-2-carboxylic acid + SOCl₂ → 1,3-Benzothiazole-2-carbonyl chloride + SO₂ + HCl
Given the moisture sensitivity of the product, the synthesis would be conducted under anhydrous conditions with careful exclusion of water to prevent hydrolysis of the acid chloride product. The resulting 1,3-Benzothiazole-2-carbonyl chloride would then be isolated and purified using appropriate techniques such as recrystallization from suitable organic solvents.
Chemical Reactions and Applications
Reactivity Profile
As an acid chloride, 1,3-Benzothiazole-2-carbonyl chloride demonstrates high reactivity toward various nucleophiles. This reactivity makes it valuable in synthetic organic chemistry for the preparation of diverse benzothiazole derivatives. The carbonyl chloride functional group readily undergoes nucleophilic substitution reactions, leading to the formation of various compounds with different functional groups attached to the benzothiazole core.
Key reactions of 1,3-Benzothiazole-2-carbonyl chloride include:
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Esterification: Reaction with alcohols (R-OH) to form esters (1,3-benzothiazole-2-carboxylate esters)
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Amidation: Reaction with amines (R-NH₂) to form amides (1,3-benzothiazole-2-carboxamides)
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Hydrolysis: Reaction with water to regenerate the carboxylic acid (1,3-benzothiazole-2-carboxylic acid)
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Acylation Reactions: Potential use as an acylating agent in Friedel-Crafts and related reactions
These reactions typically proceed under mild conditions and often require the presence of a base to neutralize the hydrogen chloride formed as a byproduct.
Applications
The primary applications of 1,3-Benzothiazole-2-carbonyl chloride are in synthetic chemistry, particularly:
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As an intermediate in the synthesis of pharmaceutical compounds, especially those containing the benzothiazole moiety
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In the preparation of materials science precursors for specialty polymers and advanced materials
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As a reagent in the synthesis of specialty chemicals and fine chemicals
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For the modification of functional groups in complex molecules
The versatility of 1,3-Benzothiazole-2-carbonyl chloride in these applications stems from the combination of the reactive acid chloride group with the structurally interesting and biologically relevant benzothiazole ring system. This dual nature allows for the incorporation of the benzothiazole moiety into various molecular frameworks through simple nucleophilic substitution reactions.
Comparison with Related Compounds
Understanding 1,3-Benzothiazole-2-carbonyl chloride in context requires comparison with structurally similar compounds. This comparison highlights the unique features of the compound and provides insights into how structural variations affect chemical properties and applications.
Table 4: Comparison of 1,3-Benzothiazole-2-carbonyl chloride with Related Compounds
These structural differences significantly influence the compounds' reactivity, stability, and potential applications. For instance, the replacement of sulfur with oxygen (as in 1,3-benzoxazole-2-carbonyl chloride) typically results in different electronic properties and reactivity patterns due to the different electronegativity and size of oxygen compared to sulfur. The position of the carbonyl chloride group (at position 2 versus position 5) affects the electronic distribution within the molecule and the steric accessibility of the reactive site.
The nature of the heterocyclic system (benzothiazole versus benzothiadiazole) influences the compound's physical properties, stability, and potential biological activity. These differences are crucial considerations when selecting the appropriate compound for specific synthetic applications or research purposes.
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